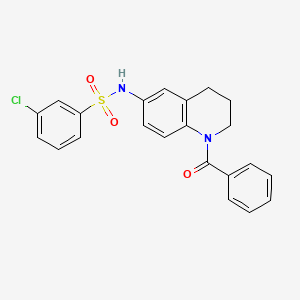
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide (NBTQCS) is a novel synthetic compound with potential applications in scientific research. NBTQCS is a member of the quinoline family of compounds, which are known for their wide range of biological activities. NBTQCS has been studied for its activity as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, NBTQCS has been explored for its potential to modulate other biological processes such as cell signaling, gene expression, and protein folding. This review will discuss the synthesis of NBTQCS, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Applications De Recherche Scientifique
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide has been studied for its potential applications in scientific research. Its inhibition of the enzyme acetylcholinesterase (AChE) has been investigated for its potential to modulate the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of cognitive and physiological processes. This compound has also been explored for its ability to modulate other biological processes such as gene expression, protein folding, and cell signaling. In addition, this compound has been studied for its potential to act as an antioxidant, as well as its potential to inhibit the growth of certain types of cancer cells.
Mécanisme D'action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide is not fully understood. However, it is known that this compound is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is involved in the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of cognitive and physiological processes. By inhibiting AChE, this compound increases the amount of acetylcholine in the body, which can lead to a variety of effects. In addition, this compound has been shown to modulate other biological processes such as gene expression, protein folding, and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can modulate a variety of biological processes. For example, this compound has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the amount of acetylcholine in the body, which can lead to a variety of effects. In addition, this compound has been shown to modulate other biological processes such as gene expression, protein folding, and cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is a relatively simple compound to synthesize, with high yields. This makes it an ideal compound for use in experiments. In addition, this compound has been shown to modulate a variety of biological processes, making it a useful tool for studying these processes. However, this compound is not without its limitations. For example, the exact mechanism of action of this compound is not fully understood, making it difficult to predict its effects in different contexts. In addition, this compound has not been extensively studied, so its effects in humans are not known.
Orientations Futures
The potential future directions for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide are numerous. One potential direction is to further explore its potential to modulate other biological processes such as gene expression, protein folding, and cell signaling. In addition, further research could be done to explore the potential of this compound to act as an antioxidant or to inhibit the growth of certain types of cancer cells. Finally, further research could be done to better understand the exact mechanism of action of this compound and its effects in humans.
Méthodes De Synthèse
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide can be synthesized using a variety of methods. The most common method is a two-step process involving the reaction of 3-chlorobenzene-1-sulfonamide with 1-benzoyl-1,2,3,4-tetrahydroquinoline in a solvent such as dichloromethane. This reaction produces the desired product, this compound, in high yields. Other methods of synthesis include the reaction of 3-chlorobenzene-1-sulfonamide with 1-benzoyl-1,2,3,4-tetrahydroquinoline in the presence of a catalyst such as palladium, as well as the reaction of 3-chlorobenzene-1-sulfonamide with 1-benzoyl-1,2,3,4-tetrahydroquinoline in the presence of an oxidizing agent such as hydrogen peroxide.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-18-9-4-10-20(15-18)29(27,28)24-19-11-12-21-17(14-19)8-5-13-25(21)22(26)16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,24H,5,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQSODQYVISYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








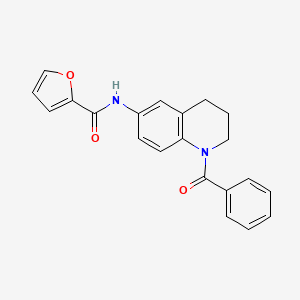

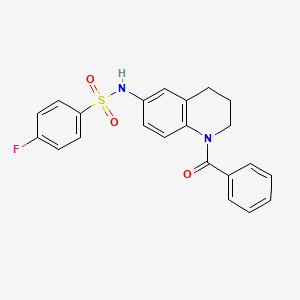
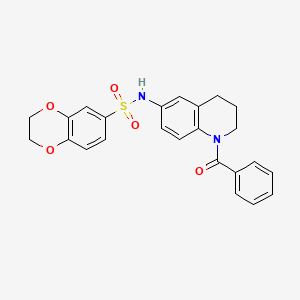
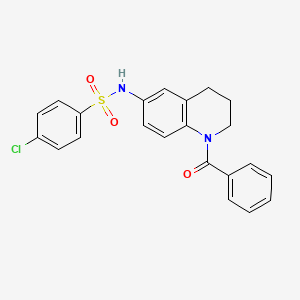
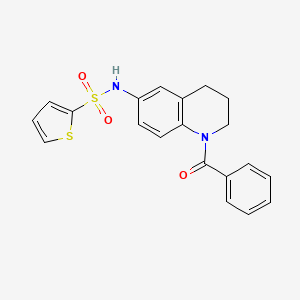
![3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6569129.png)